molecular formula C6H9NO4 B13460313 (1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one CAS No. 2919940-37-5

(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one

Cat. No.: B13460313
CAS No.: 2919940-37-5
M. Wt: 159.14 g/mol
InChI Key: UZTCNUDHOQACLE-MGCNEYSASA-N
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Description

(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the hydroxyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in a more saturated bicyclic structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a more saturated bicyclic compound.

Scientific Research Applications

(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and the bicyclic structure allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octane: Similar structure but lacks the ketone group.

    (1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-ol: Similar structure with an alcohol group instead of a ketone.

Uniqueness

What sets (1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one apart is its specific combination of functional groups and bicyclic structure, which confer unique reactivity and interaction capabilities. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

CAS No.

2919940-37-5

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C6H9NO4/c8-4-2-1-3(5(4)9)11-6(10)7-2/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4+,5-/m1/s1

InChI Key

UZTCNUDHOQACLE-MGCNEYSASA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]1OC(=O)N2)O)O

Canonical SMILES

C1C2C(C(C1OC(=O)N2)O)O

Origin of Product

United States

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